molecular formula C11H10BrClN2 B2911092 6-bromo-4-chloro-N,N-dimethylquinolin-2-amine CAS No. 210108-51-3

6-bromo-4-chloro-N,N-dimethylquinolin-2-amine

Cat. No.: B2911092
CAS No.: 210108-51-3
M. Wt: 285.57
InChI Key: GKBWUEKPFBOLCF-UHFFFAOYSA-N
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Description

6-bromo-4-chloro-N,N-dimethylquinolin-2-amine is a chemical compound with the molecular formula C11H10BrClN2 and a molecular weight of 285.57 g/mol . This compound is characterized by the presence of bromine, chlorine, and dimethylamino groups attached to a quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-chloro-N,N-dimethylquinolin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-chloro-N,N-dimethylquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-4-chloro-N,N-dimethylquinolin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-N,N-dimethylquinolin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact mechanism can vary based on the derivative or formulation used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-chloro-N,N-dimethylquinolin-2-amine is unique due to the presence of both bromine and chlorine atoms along with a dimethylamino group, which enhances its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

6-bromo-4-chloro-N,N-dimethylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2/c1-15(2)11-6-9(13)8-5-7(12)3-4-10(8)14-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBWUEKPFBOLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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